Imipenem EP impurity B

CAS No.:

Cat. No.: VC16203020

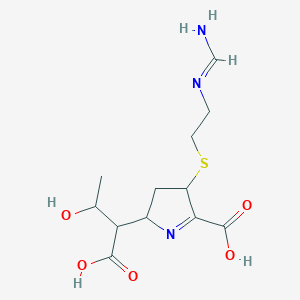

Molecular Formula: C12H19N3O5S

Molecular Weight: 317.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O5S |

|---|---|

| Molecular Weight | 317.36 g/mol |

| IUPAC Name | 4-[2-(aminomethylideneamino)ethylsulfanyl]-2-(1-carboxy-2-hydroxypropyl)-3,4-dihydro-2H-pyrrole-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20) |

| Standard InChI Key | GGEWNUMDSNUHAH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O |

Introduction

| Property | Value | Source |

|---|---|---|

| Boiling point | 594.1 ± 60.0 °C (Predicted) | |

| Density | 1.55–1.60 g/cm³ (Predicted) | |

| pKa | -1.98 ± 0.60 (Predicted) | |

| LogP | -3.14 | |

| Exact mass | 317.104553 Da |

These properties influence its solubility, stability, and chromatographic behavior during analytical testing .

Synthesis and Formation Pathways

Origin in Imipenem Manufacturing

Imipenem EP Impurity B arises during the synthesis or storage of imipenem via:

-

Hydrolysis of the β-lactam ring, leading to ring-opening and formation of the carboxylic acid moiety.

-

Oxidative degradation of the side chain, particularly at the thioether linkage .

Process-related factors such as pH, temperature, and residual solvents accelerate its formation .

Synthetic Routes

While detailed synthetic protocols are proprietary, supplier data suggest the following steps:

-

Ring-opening of imipenem using nucleophiles (e.g., water) under acidic conditions.

-

Acylation of the resulting intermediate with formimidamide derivatives.

-

Purification via reverse-phase chromatography to achieve ≥95% purity .

Major suppliers include Moxin Chemicals (China) and Career Henan Chemical Co, offering the impurity at scales from milligrams to kilograms .

Analytical Characterization and Detection

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the primary method for quantifying Imipenem EP Impurity B. Typical conditions include:

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile phase | Acetonitrile: phosphate buffer |

| Flow rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention time | ~8–10 minutes |

SynZeal reports a limit of detection (LOD) of 0.05% and limit of quantification (LOQ) of 0.15% relative to imipenem .

Spectroscopic Techniques

-

Mass spectrometry (LC-MS): ESI+ mode with m/z 318.11 [M+H]⁺ confirms molecular identity .

-

NMR spectroscopy: Key signals include δ 2.85–3.20 (pyrrolidine protons) and δ 4.30 (hydroxyethyl group) .

Regulatory and Pharmacopeial Standards

Compliance Guidelines

Imipenem EP Impurity B is listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) with stringent limits:

-

Identification threshold: 0.10% (w/w).

-

Qualification threshold: 0.15% (w/w).

-

Toxicological concern: Classified as a non-genotoxic impurity based on structural alerts .

Supplier Compliance Data

| Supplier | Purity | Price (USD) | Minimum Order |

|---|---|---|---|

| Moxin Chemicals | ≥95% | $0.00–0.00/mg | 10 mg |

| Career Henan Chemical Co | ≥99% | $1.00/g | 1 g |

Suppliers must provide Certificates of Analysis (CoA) with EP/USP traceability for regulatory submissions .

Applications in Pharmaceutical Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume